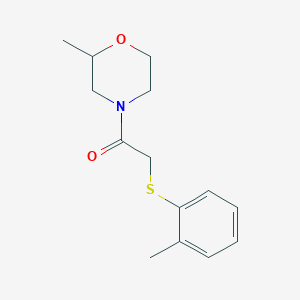![molecular formula C13H13NO B7516936 1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
1-[(3-Methylphenyl)methyl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylphenyl)methyl]pyridin-2-one, commonly known as 3-MP, is a chemical compound that belongs to the class of pyridinones. It is widely used in scientific research as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of 3-MP involves the inhibition of 1-[(3-Methylphenyl)methyl]pyridin-2-one by binding to their catalytic site. This compound catalyze the dephosphorylation of tyrosine residues on proteins, which plays a crucial role in regulating cellular signaling pathways. Inhibition of this compound by 3-MP leads to the accumulation of phosphorylated proteins, which results in the activation of several signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-MP depend on the specific PTP that is inhibited. For example, inhibition of PTP1B by 3-MP leads to the activation of insulin signaling, which results in increased glucose uptake and decreased blood glucose levels. Inhibition of SHP-1 by 3-MP leads to the activation of immune cells, which has implications for the treatment of autoimmune disorders. Moreover, 3-MP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-MP in lab experiments include its high potency, specificity, and availability. However, one limitation of using 3-MP is its potential toxicity, which may affect the viability of cells in vitro and the health of animals in vivo. Moreover, the off-target effects of 3-MP on other enzymes, such as protein tyrosine kinases, may complicate the interpretation of the results.
Zukünftige Richtungen
The future directions for the research on 3-MP include the identification of its specific targets and the development of more potent and selective PTP inhibitors. Moreover, the use of 3-MP in combination with other drugs, such as chemotherapy agents, may enhance its anticancer efficacy. Furthermore, the development of 3-MP derivatives with improved pharmacokinetic properties may enable their use in the treatment of human diseases.
Synthesemethoden
3-MP can be synthesized by reacting 3-methylbenzyl bromide with 2-pyridone in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction yields 3-MP as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
3-MP has been extensively used in scientific research as a PTP inhibitor. It has been shown to inhibit several 1-[(3-Methylphenyl)methyl]pyridin-2-one, including PTP1B, TCPTP, and SHP-1. Inhibition of this compound by 3-MP leads to the activation of several signaling pathways, including insulin signaling, which has implications for the treatment of diabetes. Moreover, 3-MP has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
1-[(3-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-5-4-6-12(9-11)10-14-8-3-2-7-13(14)15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHARSOQAKBZFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

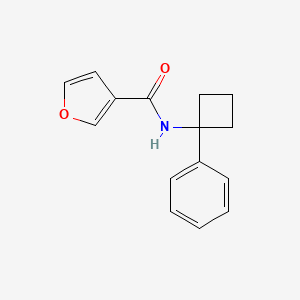
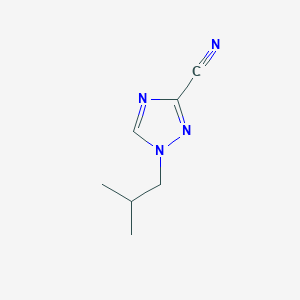
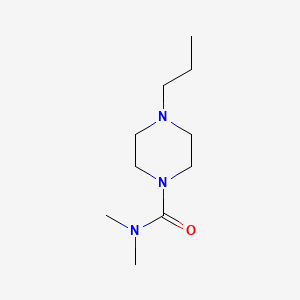
![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
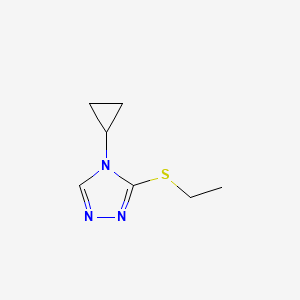

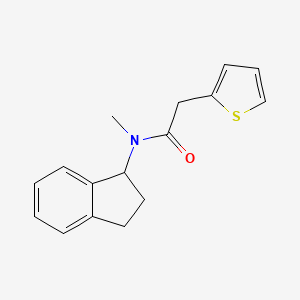

![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)
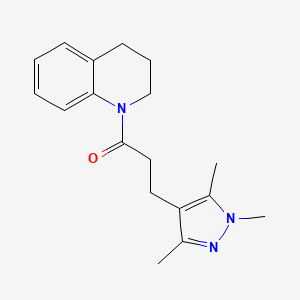
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
